![molecular formula C17H17F3N2O2 B6179763 methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine CAS No. 150494-06-7](/img/new.no-structure.jpg)
methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine
Übersicht
Beschreibung
N-Nitroso-Fluoxetin ist ein Derivat von Fluoxetin, einem bekannten selektiven Serotonin-Wiederaufnahmehemmer (SSRI), der hauptsächlich als Antidepressivum eingesetzt wird. N-Nitroso-Fluoxetin ist aufgrund seiner potenziellen genotoxischen Eigenschaften von besonderem Interesse, die Auswirkungen auf die pharmazeutische Sicherheit und die Umwelt haben .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
N-Nitroso-Fluoxetin kann durch Nitrosylierung von Fluoxetin synthetisiert werden. Dieser Prozess beinhaltet typischerweise die Reaktion von Fluoxetin mit Nitrosylierungsmitteln wie Natriumnitrit in einem sauren Medium. Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die Bildung der N-Nitrosoverbindung ohne signifikante Degradation des Fluoxetinmoleküls zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von N-Nitroso-Fluoxetin würde ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies würde die Verwendung von Reagenzien und Geräten in Industriequalität beinhalten, um eine konstante Qualität und Ausbeute zu gewährleisten. Der Prozess würde auch strenge Reinigungsschritte umfassen, um N-Nitroso-Fluoxetin von Nebenprodukten oder nicht umgesetzten Ausgangsmaterialien zu isolieren .
Wirkmechanismus
Target of Action
It is structurally similar to fluoxetine, which primarily targets the serotonin transporter .
Mode of Action
Based on its structural similarity to fluoxetine, it may interact with its target by binding to the active site, thereby inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft .
Biochemical Pathways
If it acts similarly to fluoxetine, it may influence the serotonin signaling pathway, leading to downstream effects such as mood regulation .
Pharmacokinetics
Fluoxetine is well-absorbed after oral administration, widely distributed in the body, extensively metabolized in the liver, and excreted in urine .
Result of Action
If it acts similarly to fluoxetine, it may lead to an increase in serotonin levels in the synaptic cleft, potentially leading to mood elevation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Nitroso Fluoxetine can be synthesized through the nitrosation of fluoxetine. This process typically involves the reaction of fluoxetine with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the N-nitroso compound without significant degradation of the fluoxetine molecule .
Industrial Production Methods
Industrial production of N-Nitroso Fluoxetine would follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The process would also include rigorous purification steps to isolate the N-Nitroso Fluoxetine from any by-products or unreacted starting materials .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Nitroso-Fluoxetin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann je nach den verwendeten Bedingungen und Reagenzien zur Bildung verschiedener oxidierter Produkte führen.
Reduktion: Reduktionsreaktionen können N-Nitroso-Fluoxetin zurück zu Fluoxetin oder anderen verwandten Verbindungen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, darunter Amine und Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Fluoxetin regenerieren könnte .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the molecular formula and a molar mass of approximately 338.33 g/mol. Its unique trifluoromethyl group enhances lipophilicity, which may influence its pharmacokinetic properties compared to other SSRIs. The presence of the phenoxy moiety further contributes to its biological activity, suggesting potential interactions with neurotransmitter systems similar to those affected by fluoxetine .
Pharmacological Applications
-
Antidepressant Activity :
- Preliminary studies indicate that methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine may exhibit antidepressant properties akin to fluoxetine. It is hypothesized that it interacts with serotonin transporters, potentially increasing serotonin levels in the brain .
- As an SSRI analog, it could be explored for treating major depressive disorder (MDD) and other mood disorders.
-
Anxiolytic Potential :
- Given its structural similarities to other SSRIs, there is potential for this compound to be investigated for anxiolytic effects. Research into its binding affinity and efficacy at serotonin receptors is warranted.
-
Neurodegenerative Diseases :
- The compound's unique chemical structure may also allow for exploration in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its ability to modulate neurotransmitter levels could provide therapeutic avenues in these areas.
Synthesis and Chemical Behavior
The synthesis of this compound typically involves multiple steps, including the introduction of the nitroso group and the trifluoromethyl moiety. Understanding its synthesis is crucial for further exploration of its applications in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Nitroso-Rasagilin
- N-Nitroso-Dabigatran
- N-Nitroso-Valsartan
Einzigartigkeit
N-Nitroso-Fluoxetin ist einzigartig, da es von Fluoxetin abgeleitet ist, einem weit verbreiteten Antidepressivum. Diese Verbindung macht es besonders relevant für Studien zur Sicherheit von Fluoxetin und seinen Metaboliten. Darüber hinaus unterscheiden sich seine genotoxischen Eigenschaften von anderen Nitrosaminen, was die Notwendigkeit einer sorgfältigen Überwachung und Regulierung unterstreicht .
Biologische Aktivität
Methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine, also known as N-nitroso-fluoxetine, is a derivative of the well-known antidepressant fluoxetine. This compound has garnered attention due to its potential biological activities, particularly in the context of serotonin reuptake inhibition. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a nitroso group attached to a phenylpropylamine backbone, which is characteristic of fluoxetine derivatives.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 336.33 g/mol |
IUPAC Name | N-methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide |
CAS Number | 150494-06-7 |
This compound acts primarily as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin in the synaptic cleft, leading to increased serotonin levels in the brain, which is beneficial for mood regulation and alleviating depressive symptoms. The trifluoromethyl group enhances its potency as an inhibitor compared to other substituents.
Serotonin Reuptake Inhibition
Research indicates that compounds similar to this compound demonstrate significant inhibition of serotonin uptake. For instance, Lilly 110140 (a related compound) showed competitive inhibition of serotonin uptake with a Ki value of M, highlighting the effectiveness of this class of compounds in modulating serotonin levels in the brain .
Case Studies and Clinical Relevance
- Antidepressant Efficacy : Fluoxetine, the parent compound, has been widely studied for its antidepressant effects. Its mechanism involves selective inhibition of serotonin reuptake without significantly affecting norepinephrine or dopamine systems, making it a preferred choice for treating major depressive disorder .
- Safety Profile : As with many SSRIs, potential side effects include gastrointestinal disturbances, sexual dysfunction, and increased risk of suicidal thoughts in younger populations. The nitroso derivative's safety profile remains largely uncharacterized in clinical settings, necessitating further investigation.
Metabolism and Pharmacokinetics
This compound is metabolized in the liver, with known metabolites including norfluoxetine and other hydroxylated forms. Understanding its metabolic pathways is essential for predicting drug interactions and overall pharmacological behavior .
Eigenschaften
IUPAC Name |
N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]nitrous amide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-22(21-23)12-11-16(13-5-3-2-4-6-13)24-15-9-7-14(8-10-15)17(18,19)20/h2-10,16H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFPKCLSNGLBNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150494-06-7 | |
Record name | N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous Amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.